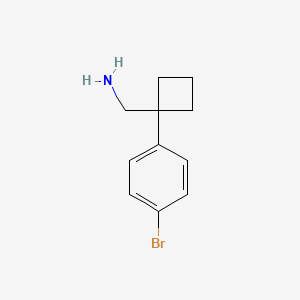

(1-(4-Bromophenyl)cyclobutyl)methanamine

Description

(1-(4-Bromophenyl)cyclobutyl)methanamine is a cyclobutane-based primary amine featuring a 4-bromophenyl substituent. Its molecular structure combines the steric bulk of a cyclobutane ring with the electronic effects of a brominated aromatic ring. Stereoisomers of this compound, such as (R)- and (S)-(4-bromophenyl)(cyclobutyl)methanamine, have been synthesized and cataloged (CAS: 1335822-42-8 and 1336374-39-0, respectively) .

Properties

IUPAC Name |

[1-(4-bromophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZVOUMGNRLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651818 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039932-36-9 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclobutyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1-(4-Bromophenyl)cyclobutyl)methanamine, a compound with the molecular formula C14H18BrN, is a derivative of cyclobutylmethanamine characterized by the presence of a bromophenyl substituent. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through various methods, typically involving cyclization and substitution reactions. The following table summarizes key synthetic routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the cyclobutyl ring from precursor compounds. |

| 2 | Substitution | Introduction of the bromophenyl group at the 1-position. |

| 3 | Purification | Techniques such as recrystallization to achieve purity. |

The synthesis often employs advanced techniques to optimize yield and purity, such as chromatography and recrystallization methods .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may act as a modulator for specific receptors and enzymes, potentially influencing several biological pathways. However, detailed mechanisms remain largely unexplored.

Potential Targets

- Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

- Enzymes : It could inhibit or activate certain enzymes involved in metabolic processes.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its pharmacological properties. Here are some findings:

- In vitro Studies : Initial assays indicate that the compound may exhibit inhibitory activity against certain kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit GSK-3β, a kinase implicated in various diseases .

- Cytotoxicity : Research has also assessed its cytotoxic effects on different cell lines. In one study, compounds structurally related to this compound were tested for viability in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated varying degrees of cytotoxicity depending on concentration, with some compounds showing significant effects at higher doses .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotection : A study explored its role in mitigating tau hyperphosphorylation in models of neurodegeneration. Compounds with similar structural features demonstrated protective effects against cognitive deficits .

- Anti-inflammatory Effects : Other research indicated that derivatives could reduce pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (1-(4-Bromophenyl)cyclobutyl)methanamine may interact with biological macromolecules, suggesting potential therapeutic uses. Preliminary studies have shown that it could modulate the activity of specific receptors or enzymes, indicating its role as a candidate for drug development . The compound's unique structure allows for targeted modifications that could enhance its efficacy and safety profiles in therapeutic contexts.

Case Studies

- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors have been conducted. These studies aim to elucidate the mechanisms through which this compound influences biological systems at the molecular level, potentially leading to new treatments for conditions such as neurodegenerative diseases or cancer.

- Synthesis of Derivatives : The compound serves as a building block in synthesizing derivatives that may exhibit improved biological activity. For instance, modifications at the bromophenyl position can yield compounds with varied pharmacological profiles .

Organic Synthesis

Building Block in Chemical Synthesis

The compound is utilized as a precursor in organic synthesis, particularly in the development of more complex molecules. Its cyclobutyl structure provides unique reactivity patterns that can be exploited to create novel compounds with desirable properties.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Cyclobutane Ring : The cyclobutane ring can be synthesized through various methods, including ring-closing reactions.

- Bromination and Amination : Subsequent bromination at the para position of the phenyl group followed by amination leads to the final product .

Interaction Studies

Biological Interaction Research

Current research focuses on understanding how this compound interacts with biological targets. Studies have shown that it may influence signaling pathways critical for cellular functions, which could lead to insights into its therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The para-bromine on the phenyl ring serves as an electrophilic site for substitution. Key reactions include:

Mechanistic Insight : Bromine’s electronegativity activates the aromatic ring for palladium-catalyzed cross-couplings, enabling C–C or C–N bond formation.

Amine Functional Group Reactions

The primary amine participates in typical aliphatic amine reactions:

Acylation

-

Reagents : Acetyl chloride, triethylamine (TEA) in dichloromethane (DCM)

-

Product : N-Acetyl-(1-(4-bromophenyl)cyclobutyl)methanamine

Reductive Alkylation

-

Reagents : Aldehyde/ketone, NaBH₃CN, methanol

-

Product : N-Alkylated derivatives

-

Yield : 60–85% (estimated from analogous compounds)

Oxidation

-

Reagents : KMnO₄/H₂SO₄ or CrO₃

-

Product : (1-(4-Bromophenyl)cyclobutyl)methanimine (imine)

-

Notes : Controlled oxidation avoids over-oxidation to nitriles.

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Ring-Opening | H₂/Pd-C, ethanol, 50°C | 1-(4-Bromophenyl)butane-1,3-diamine |

| Electrophilic Addition | HCl gas, DCM, 0°C | Hydrochloride salt formation |

Cross-Coupling Reactions

The bromine atom enables participation in metal-catalyzed reactions:

Example Protocol (Suzuki–Miyaura Coupling) :

-

Dissolve this compound (1 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed THF.

-

Add Na₂CO₃ (2 eq) and heat at 80°C for 12 hours under N₂.

Yield : 70–90% (estimated from analogous substrates).

Tosylation and Subsequent Transformations

Tosylation of the amine enhances leaving-group ability for nucleophilic substitutions:

Procedure :

-

Dissolve the amine in DCM, add TsCl (1.3 eq) and TEA (1.3 eq) at 0°C.

-

Warm to 40°C for 24 hours.

Applications :

Comparative Reactivity with Analogues

Replacing bromine with iodine (as in (1-(4-iodophenyl)cyclobutyl)methanamine) increases NAS rates due to iodine’s superior leaving-group ability. Conversely, methyl-substituted cyclobutanes (e.g., 3,3-dimethyl derivatives) exhibit reduced ring strain and slower reactivity.

Comparison with Similar Compounds

Core Structural Variations

| Compound Name | Core Structure | Substituent | CAS Number | Key Feature |

|---|---|---|---|---|

| (1-(4-Bromophenyl)cyclobutyl)methanamine | Cyclobutane | 4-Bromophenyl | 1335822-42-8 (R) | Bromine's electronegativity and bulk |

| 1-(4-Bromophenyl)cyclopropanamine | Cyclopropane | 4-Bromophenyl | 345965-54-0 | Smaller ring, higher ring strain |

| [1-(4-Chlorophenyl)cyclobutyl]methanamine | Cyclobutane | 4-Chlorophenyl | N/A | Chlorine's smaller size vs. bromine |

| 1-(4-Bromophenyl)cycloheptan-1-amine | Cycloheptane | 4-Bromophenyl | EN300-6762936 | Larger ring, increased flexibility |

Findings :

Substituent Variations

Findings :

Stereochemical Variations

| Compound Name | Configuration | CAS Number | Biological Relevance |

|---|---|---|---|

| (R)-(4-Bromophenyl)(cyclobutyl)methanamine | R | 1335822-42-8 | Potential enantioselective bioactivity |

| (S)-(4-Bromophenyl)(cyclobutyl)methanamine | S | 1336374-39-0 | Mirror-image pharmacokinetics |

Findings :

- Enantiomers may exhibit divergent binding affinities to chiral biological targets, as seen in other cyclobutyl methanamine derivatives .

Preparation Methods

Cyclobutyl Ring Formation

The cyclobutyl ring can be synthesized via several methods, including:

Photochemical electrocyclization of methyl coumalate: This method involves ultraviolet light-induced 4π electrocyclization of methyl coumalate to form photopyrone intermediates, which upon reduction yield cyclobutane derivatives. This approach offers a relatively short synthetic route to cyclobutyl intermediates compared to classical multi-step syntheses.

Cyclization of precursor compounds: Traditional cyclization reactions starting from suitable dicarboxylates or dihalides can also be used to build the cyclobutyl ring.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is introduced via:

C–H Arylation: Direct arylation of cyclobutyl substrates using palladium-catalyzed C–H activation allows selective attachment of the bromophenyl group at the 1-position of the cyclobutyl ring. This method provides efficient access to arylated cyclobutanes with control over stereochemistry.

Substitution reactions: Alternatively, substitution reactions on preformed cyclobutyl intermediates with 4-bromophenyl reagents can be employed.

Amination to Form Methanamine

The final step involves converting the cyclobutyl intermediate bearing the 4-bromophenyl group into the corresponding methanamine:

Reductive amination: The aldehyde or ketone precursor on the cyclobutyl ring can be subjected to reductive amination with ammonia or amine sources to yield the methanamine functionality.

Direct amination: Amination reactions using amine nucleophiles on suitable leaving groups attached to the cyclobutyl ring.

Purification typically involves recrystallization or chromatographic methods to achieve high purity (around 95% or higher).

Representative Preparation Data and Conditions

Research Findings and Optimization

Yield and stereochemistry: The use of C–H functionalization for arylation provides better stereochemical control and higher yields compared to classical substitution routes.

Purification: Recrystallization and chromatographic techniques are essential to remove side-products and achieve the desired purity for research applications.

Alternative routes: Some synthetic routes use Weinreb amides as intermediates for ketone formation, which can be further elaborated to amines, though this is less common for this specific compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-(4-Bromophenyl)cyclobutyl)methanamine, and how are intermediates monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclobutane ring followed by bromophenyl group introduction. Critical steps include:

- Cyclobutane ring construction : Achieved via [2+2] cycloaddition or alkylation of pre-formed cyclobutane derivatives.

- Bromophenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed to attach the 4-bromophenyl group.

- Amine functionalization : Reductive amination or Gabriel synthesis is used to introduce the methanamine group.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural validation relies on:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; aromatic protons from the bromophenyl group at δ 7.2–7.6 ppm).

- X-ray crystallography : Resolves stereochemistry and confirms cyclobutane ring geometry.

- High-resolution MS (HRMS) : Verifies molecular formula (C₁₁H₁₃BrN) .

Q. What distinguishes this compound from structurally related analogs (e.g., chloro or methyl substitutions)?

- Methodological Answer : The 4-bromophenyl group enhances electrophilicity and lipophilicity compared to chloro or methyl analogs. Key differences include:

- Reactivity : Bromine’s higher atomic polarizability facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Biological interactions : Bromine’s larger van der Waals radius may alter binding kinetics in enzyme assays compared to smaller substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for carbonylative transformations of this compound?

- Methodological Answer : Carbonylative coupling (e.g., with CuF₂/1,10-phenanthroline catalysts under 20 bar CO) requires:

- Temperature control : 120°C to balance reaction rate and byproduct formation.

- Solvent selection : Cyclohexane or toluene minimizes side reactions.

- Substrate purity : Enantiopure starting materials preserve chirality in products (e.g., α-ketoamide derivatives) .

Q. What strategies resolve enantiomeric synthesis challenges for this compound?

- Methodological Answer : Enantioselective synthesis methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis.

- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) separate enantiomers.

- Chiral HPLC : Validates enantiomeric excess (ee > 98%) using columns like Chiralpak IA/IB .

Q. How do conflicting biological activity data (e.g., receptor binding vs. cytotoxicity) for this compound arise, and how are they resolved?

- Methodological Answer : Contradictions may stem from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Off-target effects : Use SAR studies to modify the cyclobutyl or methanamine moieties.

- Computational docking : Predict binding modes to receptors (e.g., GPCRs) and identify competing interactions .

Q. What computational approaches model the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Analyze conformational stability in lipid bilayers.

- Density Functional Theory (DFT) : Calculate charge distribution on the bromophenyl group to predict electrophilic reactivity.

- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., methanamine NH₂ group) for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.